molecular formula C16H16O2 B175033 4-(2-Methylphenyl)benzoic acid ethyl ester CAS No. 134694-65-8

4-(2-Methylphenyl)benzoic acid ethyl ester

Cat. No. B175033
M. Wt: 240.3 g/mol
InChI Key: JATKHVTURSIAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylphenyl)benzoic acid ethyl ester, also known as methyl 4-(2-tolyl)benzoate, is a chemical compound that belongs to the class of benzoic acid esters. This compound is widely used in the field of organic chemistry due to its unique properties and diverse applications.

Mechanism Of Action

The mechanism of action of 4-(2-Methylphenyl)benzoic acid ethyl ester is not fully understood. However, it is believed that this compound acts as a nucleophile and undergoes nucleophilic substitution reactions with electrophiles. It can also act as a ligand and form coordination complexes with metal ions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(2-Methylphenyl)benzoic acid ethyl ester have not been extensively studied. However, some studies have shown that this compound has anti-inflammatory and antioxidant properties. It has also been reported to exhibit cytotoxicity against cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(2-Methylphenyl)benzoic acid ethyl ester in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 4-(2-Methylphenyl)benzoic acid ethyl ester. One area of interest is the development of new synthetic routes for this compound and its derivatives. Another area of research is the investigation of its potential applications in the field of medicine, particularly in the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 4-(2-Methylphenyl)benzoic acid ethyl ester can be achieved through the esterification reaction of 4-(2-Methylphenyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place under reflux conditions, and the product is obtained by simple distillation. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-(2-Methylphenyl)benzoic acid ethyl ester has been extensively studied for its various scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in organic chemical reactions, including Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.

properties

CAS RN

134694-65-8

Product Name

4-(2-Methylphenyl)benzoic acid ethyl ester

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

ethyl 4-(2-methylphenyl)benzoate

InChI

InChI=1S/C16H16O2/c1-3-18-16(17)14-10-8-13(9-11-14)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3

InChI Key

JATKHVTURSIAGS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C

Origin of Product

United States

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